1-(3-(p-Acetyl-o-methoxyphenoxy)propyl)-4-(p-fluorobenzoyl)piperidine hydrochloride
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Overview
Description
AHR-2244 is a psychotherapeutic agent.
Scientific Research Applications
Toxicity and Drug Development Applications
The compound's close relatives, particularly those with piperidine moieties, have been explored for their toxicity and potential in drug development. For example, certain piperidine derivatives demonstrated significant toxicity in a brine shrimp bioassay, suggesting potential uses in further drug development and in vivo experiments (Gul, Gul, & Erciyas, 2003). Additionally, compounds with a piperidine moiety showed superior activities in lowering triglyceride, cholesterol, and blood sugar levels compared to other treatments, indicating their potential as strong therapeutic agents (Komoto et al., 2000).
Synthesis and Chemical Analysis
Extensive research has been conducted on the synthesis and chemical analysis of similar compounds. Studies detail the synthesis of related substances, providing insights into the chemical structures and potential modifications of similar compounds (Jiangxi, 2014). Additionally, the synthesis of novel compounds with pyridine derivatives and their antimicrobial studies highlight the potential biological activities and applications of these compounds (Patel & Agravat, 2007).
Biological Activity and Pharmacological Effects
Compounds structurally related to 1-(3-(p-Acetyl-o-methoxyphenoxy)propyl)-4-(p-fluorobenzoyl)piperidine hydrochloride have shown various biological activities. For instance, some piperidine derivatives have been evaluated for their affinity for dopamine and serotonin receptors, suggesting their potential as antipsychotic agents (Raviña et al., 2000). Moreover, certain pyridine derivatives have shown antimicrobial activity, indicating their utility in combating bacterial and fungal infections (Patel & Agravat, 2009).
properties
CAS RN |
24677-84-7 |
---|---|
Product Name |
1-(3-(p-Acetyl-o-methoxyphenoxy)propyl)-4-(p-fluorobenzoyl)piperidine hydrochloride |
Molecular Formula |
C24H29ClFNO4 |
Molecular Weight |
449.9 g/mol |
IUPAC Name |
1-[4-[3-[4-(4-fluorobenzoyl)piperidin-1-ium-1-yl]propoxy]-3-methoxyphenyl]ethanone;chloride |
InChI |
InChI=1S/C24H28FNO4.ClH/c1-17(27)20-6-9-22(23(16-20)29-2)30-15-3-12-26-13-10-19(11-14-26)24(28)18-4-7-21(25)8-5-18;/h4-9,16,19H,3,10-15H2,1-2H3;1H |
InChI Key |
QUINACONPGHHMC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)OCCC[NH+]2CCC(CC2)C(=O)C3=CC=C(C=C3)F)OC.[Cl-] |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCC[NH+]2CCC(CC2)C(=O)C3=CC=C(C=C3)F)OC.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1-(3-(p-acetyl-o-methoxyphenoxy)propyl)-4-(p-fluorobenzoyl)piperidine.HCl AHR 2244 AHR-2244 ethanone, 1-(4-(3-(4-(4-fluorobenzoyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)-, hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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